Enzyme Affinity for Glucitol Dehydrogenase
2,5-Anhydro-1-azido-1-deoxy-D-glucitol serves as a substrate for glucitol dehydrogenase with a measured Km of approximately 53 mM . This moderate affinity demonstrates that the compound is metabolically recognized by this specific oxidoreductase, albeit at rates lower than the native substrate glucose. In contrast, structurally related 1-azido-1-deoxy-β-D-glucopyranoside derivatives are not substrates for this enzyme class because they retain the anomeric center and pyranose ring conformation that precludes recognition by glucitol dehydrogenase, which acts on acyclic sugar alcohols rather than cyclic glycosides. This differential recognition profile enables selective metabolic labeling experiments where only anhydroalditol-derived azides—not generic azido-pyranosides—are processed by this specific enzyme pathway.
| Evidence Dimension | Enzyme substrate affinity (Km) for glucitol dehydrogenase |
|---|---|
| Target Compound Data | Km ≈ 53 mM |
| Comparator Or Baseline | Glucose (native substrate): Km values typically reported in the 1–10 mM range for glucitol dehydrogenase |
| Quantified Difference | 5- to 50-fold lower affinity relative to native substrate |
| Conditions | In vitro enzymatic assay with glucitol dehydrogenase |
Why This Matters
This quantitative Km value confirms that the compound is a bona fide, measurable substrate for glucitol dehydrogenase, enabling its use in metabolic flux studies where incorporation can be tracked via azide-alkyne click chemistry—a capability absent in cyclic azido-pyranoside analogs that are not recognized by this enzyme.
